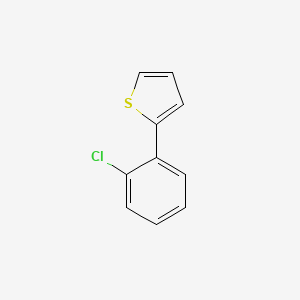

2-(2-Chlorophenyl)thiophene

Description

Significance and Research Trajectory of Thiophene-Based Scaffolds

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone in the synthesis of a wide array of functional molecules. nih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. researchgate.net This has led to the incorporation of the thiophene moiety into numerous approved drugs, such as the antiplatelet agent clopidogrel. nih.govwikipedia.org

The research trajectory for thiophene-based scaffolds has expanded beyond medicinal chemistry into materials science, where their electronic and photophysical properties are harnessed for the development of organic semiconductors, light-emitting diodes (OLEDs), and solar cells. iosrjournals.org The inherent aromaticity and the potential for functionalization at various positions on the ring make thiophenes highly adaptable building blocks for complex molecular architectures. researchgate.net

Positional Isomerism and Substituent Effects in Chlorophenyl-Thiophene Systems

The properties and reactivity of chlorophenyl-thiophene systems are significantly influenced by the relative positions of the substituents on both the thiophene and phenyl rings. The chlorine atom, being an electron-withdrawing group, and the phenyl group, which can exert both inductive and resonance effects, modulate the electron density of the thiophene ring. mdpi.com

In a 2-(2-chlorophenyl)thiophene system, the chlorine atom is in the ortho position of the phenyl ring. This placement can induce steric hindrance, which may affect the conformation of the molecule by restricting the rotation around the carbon-carbon bond connecting the two aromatic rings. This, in turn, can influence the molecule's interaction with biological targets or its packing in the solid state. nih.gov The electronic effect of the chloro substituent impacts the reactivity of the thiophene ring towards electrophilic substitution, which is a common reaction for this heterocycle. eprajournals.com The position of the chlorophenyl group on the thiophene ring (e.g., at the 2- or 3-position) also gives rise to positional isomers with distinct physical and chemical properties. nih.gov

Current Research Imperatives and Future Directions for this compound

Current research on molecules containing the this compound core is multifaceted. One area of interest is in the development of new therapeutic agents. For instance, derivatives incorporating this moiety have been investigated for their potential anti-inflammatory activities. njppp.com A study on a complex thiophene derivative containing a 2-chlorophenyl group demonstrated significant anti-inflammatory effects in animal models. njppp.com

Another promising avenue of research is in the field of photodynamic therapy (PDT). A novel two-photon photosensitizer, a chlorophenyl thiophene axially substituted silicon (IV) phthalocyanine (B1677752) (CBT-SiPc), has been synthesized and shown to specifically target lysosomes in living cells, demonstrating high efficiency in generating singlet oxygen and inducing cancer cell death upon irradiation. mdpi.com This highlights the potential of the chlorophenyl thiophene scaffold in the design of advanced materials for biomedical applications.

Future research will likely focus on the synthesis of a broader range of this compound derivatives and a more in-depth evaluation of their biological activities. The exploration of their utility in materials science, particularly in the context of organic electronics, also remains a fertile ground for investigation. Suzuki-Miyaura cross-coupling reactions are a key synthetic tool for accessing such biaryl systems. researchgate.netnih.gov

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in single comprehensive sources. However, data for closely related compounds can provide valuable insights.

Table 1: Physicochemical Properties of Related Thiophene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Chlorothiophene | 96-43-5 | C₄H₃ClS | 118.58 | 127-129 |

| 2-(Chloromethyl)thiophene | 765-50-4 | C₅H₅ClS | 132.61 | 73-75 / 17 mmHg |

| 5-(2-chlorophenyl)thiophene-2-carboxylic acid | 500604-91-1 | C₁₁H₇ClO₂S | 254.69 | Not available |

| N-(2-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide | Not Available | C₁₆H₁₇ClN₂O₃S₂ | 384.9 | Not available |

Data compiled from multiple sources. evitachem.comnist.govlookchem.comnih.gov

Table 2: Spectroscopic Data for Related Thiophene Derivatives

| Compound | Spectroscopic Data |

| 2-Chlorothiophene | ¹H NMR: δ 6.918 (dd, J=5.60, 1.48 Hz), 6.787 (dd, J=3.71, 1.48 Hz), 6.742 (dd, J=5.60, 3.71 Hz) chemicalbook.comIR (Gas): Bands observed at various wavenumbers, characteristic of thiophene ring vibrations. nist.govMS (EI): Molecular ion peak at m/z 118. nist.gov |

| 2-Acetylthiophene | ¹H NMR (CDCl₃): δ 7.70 (d, J = 4.0 Hz, 1H), 7.64 (d, J = 5.2 Hz, 1H), 7.13 (t, J = 4.4 Hz, 1H), 2.57 (s, 3H) rsc.org¹³C NMR (CDCl₃): δ 190.7, 144.5, 133.8, 132.5, 128.1, 26.8 rsc.org |

| 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | IR (oil, cm⁻¹): 1680 (C=O), 1650-1504 (C=C aromatic/heteroaromatic), 1092, 836 (C-Cl) mdpi.com |

Note: The data presented is for related compounds and should be used as a reference for the potential spectral characteristics of this compound. Spectroscopic data can be influenced by solvents and experimental conditions. rsc.orgacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

893736-04-4 |

|---|---|

Molecular Formula |

C10H7ClS |

Molecular Weight |

194.68 g/mol |

IUPAC Name |

2-(2-chlorophenyl)thiophene |

InChI |

InChI=1S/C10H7ClS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H |

InChI Key |

BJLWBKMRZHPCDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 2 Chlorophenyl Thiophene and Analogues

Classical and Cyclization-Based Thiophene (B33073) Ring Formation

The de novo construction of the thiophene ring offers a powerful way to introduce desired substitution patterns directly. Various cyclization strategies have been developed, leveraging different precursors and reaction conditions to achieve this goal.

Metal-Catalyzed Heterocyclization of S-Containing Alkyne Substrates

A modern and atom-economical approach to substituted thiophenes involves the metal-catalyzed heterocyclization of acyclic substrates containing both a sulfur atom and an alkyne functionality. derpharmachemica.commdpi.com This method allows for regioselective ring formation through the intramolecular nucleophilic attack of the sulfur atom onto a metal-activated triple bond.

Palladium and copper catalysts are frequently employed for these transformations. For instance, palladium(II) iodide (PdI₂) has been shown to effectively catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to furnish substituted thiophenes. mdpi.com The reaction proceeds through the electrophilic activation of the alkyne by the palladium catalyst, followed by a 5-endo-dig cyclization and subsequent dehydration to form the aromatic thiophene ring. mdpi.com Similarly, copper(II) halides (CuCl₂ or CuBr₂) can promote the cyclization of (Z)-1-en-3-ynyl sulfanes to yield 3-halothiophenes. mdpi.com

These metal-catalyzed methods are valued for their efficiency and the mild conditions often employed, providing a direct route to functionalized thiophenes from readily prepared acetylenic precursors. mdpi.com

Table 1: Examples of Metal-Catalyzed Thiophene Synthesis

| Catalyst System | Substrate Type | Solvent | Temperature (°C) | Product Type | Reference |

|---|---|---|---|---|---|

| PdI₂ / KI | 1-Mercapto-3-yn-2-ols | MeOH or Ionic Liquid | 50-100 | Substituted Thiophenes | mdpi.com |

| CuCl₂ | (Z)-1-En-3-ynyl(butyl)sulfanes | MeCN | Room Temp. | 3-Chlorothiophenes | mdpi.com |

Base-Promoted Cyclizations

Thiophene synthesis can also be achieved without the use of metal catalysts, relying instead on base-promoted cyclization pathways. These methods often involve the generation of a sulfur nucleophile in situ, which then undergoes intramolecular cyclization with a suitable electrophilic partner within the same molecule.

One such strategy involves the base-promoted deacylation of (Z)-2-en-4-yne-1-thiolate derivatives, formed from the reaction of 4-en-1-yn-3-yl acetates with a sulfur source like potassium thioacetate (B1230152) (KSAc). mdpi.com The resulting thiolate undergoes a 5-exo-dig cyclization to construct the thiophene ring. mdpi.com Another example is the mild, base-promoted thioannulation of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate, which proceeds via a tandem allylic substitution and cycloisomerization sequence. organic-chemistry.org

Electrophilic Cyclizations and Domino Reactions in Thiophene Synthesis

Electrophilic cyclization presents another important route to thiophenes and their fused analogues. In this approach, an electrophile activates an alkyne, prompting a ring-closing reaction from a tethered sulfur nucleophile. Common electrophiles include iodine (I₂), N-iodosuccinimide (NIS), and N-bromosuccinimide (NBS). organic-chemistry.orglookchem.com For example, the direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives with molecular iodine in the presence of a base like sodium bicarbonate (NaHCO₃) yields 3-iodothiophenes. mdpi.comorganic-chemistry.org This reaction proceeds through an iodine-induced 5-endo-dig cyclization, followed by aromatization. mdpi.com

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient pathway to complex molecules. A domino alkylation-cyclization of propargyl bromides with thioureas has been developed, showcasing a rapid, microwave-assisted synthesis of 2-aminothiazoles, a related sulfur-containing heterocycle. wikipedia.org This principle of sequential reactions can be conceptually applied to the design of efficient thiophene syntheses.

Gewald and Hinsberg Reactions for Substituted Thiophenes

The Gewald reaction is a classic and highly versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. youtube.com It involves the condensation of a ketone or aldehyde, an α-cyanoester (or other nitrile with an active methylene (B1212753) group), and elemental sulfur in the presence of a base, typically a secondary amine like morpholine. youtube.comumich.edu The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization. lookchem.comyoutube.com The reaction is known for its operational simplicity and the wide availability of starting materials. mdpi.com

Table 2: Gewald Reaction Conditions for 2-Aminothiophene Synthesis

| Carbonyl Compound | Active Methylene Nitrile | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Malononitrile | Morpholine, Sulfur | Ball Milling | Moderate | arkat-usa.org |

| Acetophenone | Ethyl Cyanoacetate | Morpholine, Sulfur | Heating (36-40 h) | 25-70 | arkat-usa.org |

| Various Ketones | Malononitrile | Triethylamine / H₂O | Room Temp. | High | lookchem.com |

The Hinsberg thiophene synthesis is another classical method that constructs the thiophene ring by reacting a 1,2-dicarbonyl compound (like benzil) with diethyl thiodiacetate in the presence of a strong base. derpharmachemica.comumich.edu The reaction proceeds via a Stobbe-type condensation mechanism, involving two consecutive aldol (B89426) condensations to form the thiophene-3,4-dicarboxylate derivative. derpharmachemica.commdpi.com

Advanced Cross-Coupling Strategies for Aryl-Thiophene Linkages

For synthesizing molecules like 2-(2-chlorophenyl)thiophene, a highly effective and modular approach is to form the carbon-carbon bond between a pre-existing thiophene ring and the chlorophenyl group. Transition metal-catalyzed cross-coupling reactions are the premier tool for this purpose.

Suzuki Cross-Coupling for Phenyl-Thiophene Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is exceptionally well-suited for creating aryl-thiophene bonds. This palladium-catalyzed reaction couples an organoboron compound (boronic acid or boronic ester) with an organic halide or triflate in the presence of a base. nih.gov

To synthesize this compound, two primary Suzuki coupling strategies can be envisioned:

Reaction of a 2-halothiophene (e.g., 2-bromothiophene (B119243) or 2-chlorothiophene) with (2-chlorophenyl)boronic acid.

Reaction of 2-thienylboronic acid with a 1-halo-2-chlorobenzene (e.g., 1-bromo-2-chlorobenzene).

The reaction typically utilizes a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂ or formed from ligands and a palladium source. A variety of bases, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄), are used to facilitate the crucial transmetalation step. The choice of ligand, base, solvent, and temperature can significantly impact the reaction's efficiency and yield. researchgate.netresearchgate.net

Table 3: Representative Conditions for Suzuki Cross-Coupling to form Aryl-Thiophene Bonds

| Thiophene Substrate | Aryl Substrate | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromothiophene | Phenylboronic acid | Pd(II)-aminonicotinaldehyde complex | K₂CO₃ | Water | High | organic-chemistry.org |

| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | researchgate.net |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | High | nih.gov |

Palladium-Catalyzed C-H Arylation for Thiophene Functionalization

Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical tool for the functionalization of thiophenes. This method avoids the pre-functionalization of the thiophene ring, which is often required in traditional cross-coupling reactions like Suzuki or Stille couplings. The direct arylation of thiophenes typically occurs preferentially at the α-positions (C2 and C5) due to their higher reactivity.

An efficient phosphine-free direct C-H arylation of thiophenes at the α-position has been developed using a bis(alkoxo)palladium complex at low catalyst loading (0.1–0.2 mol %). acs.org This method demonstrates good to excellent yields for the synthesis of α-aryl/heteroaryl thiophenes from aryl or heteroaryl bromides and is compatible with a range of functional groups. acs.org Notably, the reactivities of the 2- and 5-positions of thiophene are equivalent under these optimal conditions, independent of steric hindrance. acs.org

The direct arylation of 3-(methylsulfinyl)thiophenes has also been achieved with as low as 0.5 mol % of a palladium catalyst, providing a selective route to 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. acs.org This protocol tolerates various functional groups and even allows for the sequential introduction of two different aryl groups. acs.org

While α-functionalization is more common, methods for β-selective arylation have also been developed. By employing specific ligands, such as P[OCH(CF3)2]3, the arylation can be directed to the β-position of the thiophene ring. thieme-connect.de Furthermore, a palladium-catalyzed 1,4-migration strategy allows for the functionalization of the β-C-H bond of 2-arylthiophenes. rsc.org This process involves the oxidative addition of a 2-(2-bromoaryl)thiophene to palladium, followed by a 1,4-palladium migration from the aryl ring to the β-position of the thiophene, enabling subsequent coupling with another (hetero)arene. rsc.org

Table 1: Examples of Palladium-Catalyzed C-H Arylation of Thiophenes

| Thiophene Derivative | Aryl Halide/Reagent | Catalyst System | Position of Arylation | Yield (%) | Reference |

| Thiophene | Aryl Bromides | Bis(alkoxo)palladium complex | α | Good to Excellent | acs.org |

| 3-(Methylsulfinyl)thiophene | Aryl Bromides | Pd(OAc)2 / Ligand | 2- and 2,5- | High | acs.org |

| 2-Arylthiophene | 2-(2-Bromoaryl)thiophene | Pd(OAc)2 / Ligand | β | Moderate | rsc.org |

| Thiophene | Iodoarenes | Pd(OAc)2 / P[OCH(CF3)2]3 | β | Good | thieme-connect.de |

Targeted Synthesis of Chlorophenyl-Thiophene Motifs

The specific construction of chlorophenyl-thiophene structures requires regioselective synthetic strategies. These methods often involve the use of pre-halogenated thiophenes or the construction of the thiophene ring from appropriate precursors.

The presence of a halogen on the thiophene ring can be exploited to direct the regioselectivity of subsequent arylations. For instance, a bromo-substituent at the C2-position of a 3-substituted thiophene can act as a blocking group, enabling the selective C5-arylation via palladium-catalyzed direct arylation. nih.gov This approach allows for the synthesis of C5-(hetero)arylated thiophenes in moderate to high yields without cleavage of the C-Br bond. nih.gov Subsequently, the bromo group at the C2-position can be used in a second coupling reaction, such as a Suzuki or another direct arylation, to introduce a different aryl group, leading to the formation of 2,5-di(hetero)arylated thiophenes. nih.gov

Similarly, a chloro-substituent at the C2-position of 3-hexylthiophene (B156222) has been used to direct palladium-catalyzed direct arylation to the C5-position. nih.gov These methods provide a "greener" route to arylated thiophenes by reducing the number of synthetic steps and the generation of waste. nih.gov

The thiophene ring itself can be constructed through catalytic [2+2+1] cycloaddition reactions. This approach involves the reaction of two alkyne molecules with a sulfur source, mediated by a transition metal catalyst. nih.govsci-hub.st A notable example utilizes N-(p-chlorophenyl)methylbenzoxazole-2-thione as a sulfur-atom donor in a ruthenium-catalyzed [2+2+1] cycloaddition of diynes. nih.govsci-hub.st This reaction proceeds in wet DMF at 80 °C and is open to the air, offering a practical and versatile method for synthesizing diverse fused thiophenes with good yields and broad functional-group compatibility. nih.govsci-hub.st The proposed mechanism involves a cationic ruthenacycle intermediate. nih.govsci-hub.st

More recently, a photoredox-catalyzed [2+2+1] cascade cyclization of 1,6-enynes with thiols has been developed, providing a novel route to sulfur-containing polycyclic derivatives under mild conditions. rsc.org This method demonstrates broad substrate scope and good functional group tolerance. rsc.org

Table 2: Catalytic [2+2+1] Cycloaddition for Thiophene Synthesis

| Alkyne/Enyne Substrate | Sulfur Donor | Catalyst System | Product Type | Yield (%) | Reference |

| Diynes | N-(p-chlorophenyl)methylbenzoxazole-2-thione | Ruthenium | Fused Thiophenes | Good | nih.govsci-hub.st |

| 1,6-Enynes | Thiols | Photoredox Catalyst | Sulfur-containing Polycyclics | Moderate to Good | rsc.org |

Enantioselective Synthesis and Stereochemical Resolution of Related Chlorinated Thiophene Alcohols

The synthesis of enantiomerically pure chiral compounds is of significant interest, particularly in the pharmaceutical industry. For chlorinated thiophene derivatives containing a stereocenter, such as an alcohol, enzymatic kinetic resolution is a powerful technique to separate the enantiomers.

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols due to their stereoselectivity. jocpr.com The principle of kinetic resolution lies in the different reaction rates of the two enantiomers of a racemic mixture with the enzyme. jocpr.com In a typical lipase-catalyzed resolution of a racemic alcohol, one enantiomer is selectively acylated to form an ester, while the other enantiomer remains as the unreacted alcohol. This allows for the separation of the two enantiomers.

This method has been successfully applied to the resolution of a variety of secondary alcohols. thieme-connect.demdpi.com For example, Pseudomonas cepacia lipase (B570770) has been shown to be effective in the kinetic resolution of secondary alcohols, yielding products with high enantiomeric excess. mdpi.com The choice of solvent and acylating agent can significantly influence the efficiency and enantioselectivity of the resolution. mdpi.com While the maximum yield for one enantiomer in a kinetic resolution is 50%, this can be overcome by employing a dynamic kinetic resolution (DKR) process. thieme-connect.de In DKR, the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. thieme-connect.de This has been achieved by combining a lipase with a ruthenium(II) catalyst for the racemization of the secondary alcohol. thieme-connect.de

The application of lipase-catalyzed kinetic resolution has been demonstrated for the synthesis of key intermediates for pharmaceuticals, highlighting the industrial relevance of this technique. mdpi.com

Table 3: Lipase-Catalyzed Kinetic Resolution of Alcohols

| Racemic Alcohol | Lipase Source | Acylating Agent | Key Outcome | Reference |

| Secondary Alcohols | Candida antarctica Lipase B | Acyl Donors | Efficient resolution | thieme-connect.de |

| (R,S)-1-Phenylethanol | Burkholderia cepacia Lipase | Vinyl Acetate | High enantiomeric excess (eep = 98.9%) | mdpi.com |

| Ivabradine Alcohol Precursor | Pseudomonas cepacia Lipase | Acetate Precursor | Enantiomeric ratio up to 96:4 | mdpi.com |

| 4-(N-Boc-amino)-1-alken-3-ols | Various Lipases | - | Highly enantioselective resolution | thieme-connect.de |

Reactivity and Mechanistic Investigations of 2 2 Chlorophenyl Thiophene

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Nucleus

The thiophene ring is generally more susceptible to electrophilic substitution than benzene (B151609) due to the electron-donating character of the sulfur atom, which can stabilize the cationic intermediate (a Wheland intermediate). numberanalytics.com These reactions involve the replacement of a hydrogen atom on the thiophene ring with an electrophile. numberanalytics.com For 2-substituted thiophenes like 2-(2-chlorophenyl)thiophene, the primary site for electrophilic attack is the C5 position, which is the most activated and sterically accessible "alpha" position adjacent to the sulfur atom. The 2-(2-chlorophenyl) group, being electron-withdrawing, deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. Common electrophilic substitutions include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.comquimicaorganica.org For instance, halogenation of substituted thiophenes has been studied extensively, with reaction rates being highly dependent on the nature of the substituent. rsc.org

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common and typically requires the presence of a good leaving group (like a halogen) on the ring and strong activation by potent electron-withdrawing groups, such as nitro or cyano groups. numberanalytics.comuoanbar.edu.iqnih.gov The mechanism proceeds through a stepwise addition-elimination pathway, forming a temporary, negatively charged Meisenheimer adduct. nih.gov For a molecule like this compound, direct nucleophilic substitution of a hydrogen atom is not a feasible pathway under normal conditions due to the lack of sufficient activation.

Directed Functionalization and Regioselective Transformations

Achieving regioselectivity in the functionalization of thiophenes, especially at positions other than the electronically favored C5, often requires strategic use of directing groups. nih.gov These groups are temporarily installed on the molecule to steer a catalyst to a specific C-H bond, which is then cleaved and functionalized. This approach allows for the synthesis of specific isomers that would be inaccessible through conventional electrophilic substitution.

A sophisticated strategy involves using a pH-sensitive directing group. This allows for sequential functionalization by switching between a directed and a non-directed pathway. nih.gov For example, a directing group could first enable C-H activation at the C3 position under one set of conditions. After the first functionalization, a change in pH could "turn off" the directing group's influence, allowing a subsequent reaction to occur at the most electronically favored position (C5), providing access to 2,3,5-trisubstituted thiophenes. nih.gov Such methods offer a powerful tool for creating diverse molecular architectures from a single starting material. nih.gov

Metal-Catalyzed Transformations and Rearrangements

Metal catalysis, particularly with palladium, has revolutionized the functionalization of heterocycles like thiophene, enabling reactions that were previously challenging or impossible.

Palladium-catalyzed C-H activation is a powerful tool for directly converting C-H bonds into new C-C, C-N, or C-O bonds, avoiding the need for pre-functionalized starting materials. mdpi.com The general mechanism often involves a directing group that coordinates to the palladium center, bringing it into close proximity with the target C-H bond to form a cyclometalated intermediate, often called a palladacycle. beilstein-journals.orgu-tokyo.ac.jp This is followed by reaction with a coupling partner and regeneration of the catalyst. beilstein-journals.org For 2-arylthiophenes, this method has been widely used for direct arylation, alkynylation, and other coupling reactions, typically occurring at the C5 position of the thiophene ring. mdpi.comnih.gov Catalyst systems can be designed to be regiodivergent, allowing selective functionalization at either the C2 or C5 position of a 3-substituted thiophene, highlighting the level of control achievable. nih.gov

Functionalizing the β-positions (C3 or C4) of the thiophene ring is significantly more challenging than modifying the α-positions (C2 or C5). rsc.org A notable advancement in this area is a palladium-catalyzed process involving a 1,4-palladium migration. rsc.orgresearchgate.net This reaction uses a starting material like 2-(2-bromoaryl)thiophene, a close analog of this compound. The catalytic cycle begins with the oxidative addition of the C-Br bond to the Pd(0) catalyst. rsc.orgresearchgate.net Instead of undergoing a direct reaction, the palladium complex undergoes a 1,4-migration from the phenyl ring to the C3 position of the thiophene ring. rsc.orgresearchgate.net This step activates the formerly inert C3-H bond. Subsequent coupling with a heteroarene results in a double C-H bond functionalization, forming a new C-C bond at the thiophene β-position. rsc.org This regiodivergent strategy provides access to 2-aryl-3-heteroarylthiophenes, a class of compounds difficult to synthesize by other means. rsc.org

Table 1: Palladium-Catalyzed β-Heteroarylation of 2-(2-Bromoaryl)thiophenes via 1,4-Pd Migration

| Entry | Aryl Group Substituent | Coupling Partner (Heteroarene) | Yield (%) |

|---|---|---|---|

| 1 | H | Thiophene | 72 |

| 2 | H | 2-Methylthiophene | 70 |

| 3 | H | Furan | 65 |

| 4 | 4-F | Thiophene | 71 |

| 5 | 4-OMe | Thiophene | 68 |

| 6 | 3,5-di-Me | Thiophene | 57 |

Data sourced from Liu et al., 2023. rsc.org

The synthesis of bithiophenes, key components in organic electronics, can be achieved through the oxidative homocoupling of thiophene derivatives. nih.gov Palladium catalysis is effective for this transformation, typically employing an oxidant such as a silver(I) salt (e.g., AgF or AgOAc) or molecular oxygen. nih.govnih.gov The reaction couples two thiophene molecules at their most reactive C-H bonds. For this compound, this would result in the formation of 5,5'-bis(2-chlorophenyl)-2,2'-bithiophene. This method is robust and works well even with electron-deficient or halogenated thiophenes. nih.gov For example, 2-bromothiophene (B119243) undergoes this reaction smoothly to yield 5,5'-dibromo-2,2'-bithiophene, demonstrating that the halogen substituent remains intact during the coupling. nih.gov A novel catalyst system using 1,10-phenanthroline-5,6-dione (B1662461) as a ligand for palladium has been shown to enable the aerobic oxidative homocoupling of such substrates. nih.gov

Table 2: Oxidative Homocoupling of Substituted Thiophenes

| Entry | Thiophene Substrate | Oxidant/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Bromothiophene | Pd(OAc)₂, AgF, DMF, RT | 5,5'-Dibromo-2,2'-bithiophene | 98 |

| 2 | 2-Chlorothiophene | Pd(TFA)₂, phd, Cu(OAc)₂, O₂, 100°C | 5,5'-Dichloro-2,2'-bithiophene | 70 |

| 3 | 2-Hexylthiophene | Pd(OAc)₂, AgF, DMF, 100°C | 5,5'-Dihexyl-2,2'-bithiophene | 82 |

| 4 | Benzo[b]thiophene | Pd(TFA)₂, phd, Cu(OAc)₂, O₂, 120°C | 2,2'-Bibenzothiophene | 76 |

Data sourced from Mori et al., 2004 and Punji et al., 2017. nih.govnih.gov

Catalytic dehalogenation is a crucial reaction for both organic synthesis and environmental remediation. In the context of this compound, this refers to the removal of the chlorine atom from the phenyl ring, a process known as hydrodechlorination (HDCl). Studies on the hydrotreatment of chlorobenzene (B131634), often in the presence of sulfur-containing compounds like thiophene, have shown that catalysts such as sulfided Ni-Mo/γ-Al₂O₃ are effective for this transformation. nih.gov This indicates that the chlorine atom on the phenyl ring of this compound can be catalytically removed under hydrotreating conditions.

More broadly, the dehalogenation of halogenated thiophene rings is also an important transformation. Green and energy-efficient photoelectrochemical strategies have been developed for this purpose. rsc.org One such method uses a recyclable heterojunction photocatalyst to achieve selective dehalogenation under mild conditions, such as room temperature and ambient air, avoiding the need for harsh reagents. rsc.org

Advanced Spectroscopic Characterization Techniques for 2 2 Chlorophenyl Thiophene Structures

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-(2-Chlorophenyl)thiophene in solution. By probing the magnetic environments of the ¹H and ¹³C nuclei, NMR provides precise information about the connectivity of atoms, the chemical environment of the protons and carbons, and the through-bond and through-space interactions between them.

¹H NMR spectra provide information on the chemical shift, integration, and coupling patterns of the hydrogen atoms. For this compound, the aromatic region of the spectrum is of particular interest. The protons on the thiophene (B33073) and chlorophenyl rings will exhibit distinct chemical shifts due to their different electronic environments. The protons on the thiophene ring are expected to appear in the range of δ 6.8-7.5 ppm, with coupling constants characteristic of their relative positions (ortho, meta, para). For instance, the coupling constant between adjacent protons on the thiophene ring is typically in the range of 3-6 Hz. The protons on the chlorophenyl ring will also appear in the aromatic region, typically between δ 7.2 and 7.6 ppm, with their own characteristic coupling patterns.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in CDCl₃

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Thiophene Protons | 6.8 - 7.5 | The exact shifts and coupling patterns depend on the specific proton. |

| ¹H | Chlorophenyl Protons | 7.2 - 7.6 | Complex multiplet patterns are expected due to spin-spin coupling. |

| ¹³C | Thiophene Carbons | 120 - 145 | The carbon attached to the phenyl group will be downfield. |

| ¹³C | Chlorophenyl Carbons | 125 - 140 | The carbon attached to chlorine will be significantly shifted. |

Note: The data in this table is predicted based on known values for similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) and Raman Spectrometry for Vibrational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the molecular vibrations of this compound. These techniques are complementary and provide a detailed fingerprint of the functional groups present in the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule. For this compound, characteristic absorption bands would be expected for the C-H stretching and bending vibrations of the aromatic rings, the C=C stretching vibrations within the rings, and the C-S stretching of the thiophene ring. The C-Cl stretching vibration of the chlorophenyl group should also be observable, typically in the lower frequency region of the spectrum. Analysis of the FT-IR spectrum of the related compound 2-thiophene carboxylic acid shows characteristic C-C stretching vibrations in the region of 1352-1528 cm⁻¹. iosrjournals.org

Raman spectrometry involves the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic rings and the C-S bond of the thiophene ring are expected to give strong signals in the Raman spectrum. Studies on oligothiophenes and polythiophene have shown that Raman spectroscopy is a powerful tool for characterizing the structure and conformation of thiophene-containing materials. mdpi.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| Thiophene Ring Breathing | ~1400 - 1500 | Raman |

| C-S Stretch | 800 - 600 | FT-IR, Raman |

| C-Cl Stretch | 800 - 600 | FT-IR |

Note: The data in this table is based on characteristic vibrational frequencies for thiophene and chlorobenzene (B131634) derivatives.

Mass Spectrometry and Accurate Mass Determination in Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of this compound, a prominent molecular ion peak ([M]⁺) would be expected, corresponding to the intact molecule with one electron removed. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) and one sulfur atom.

High-resolution mass spectrometry (HRMS) allows for the determination of the accurate mass of the molecular ion with a very high degree of precision. This accurate mass can be used to determine the elemental composition of the molecule, providing unambiguous confirmation of the chemical formula C₁₀H₇ClS.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can undergo fragmentation to produce smaller, stable ions. The fragmentation of substituted thiophenes is a well-studied process. rsc.org For this compound, fragmentation pathways could include the loss of a chlorine atom, the cleavage of the bond between the two rings, and the fragmentation of the thiophene ring itself. The fragmentation of 2-chlorothiophene, for example, involves the loss of a chlorine atom and subsequent rearrangement of the thiophene ring. researchgate.net

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [C₁₀H₇ClS]⁺ | 194 | Molecular Ion |

| [C₁₀H₇S]⁺ | 159 | Loss of Cl |

| [C₆H₄Cl]⁺ | 111 | Chlorophenyl cation |

| [C₄H₃S]⁺ | 83 | Thienyl cation |

Note: The m/z values are nominal and based on the most abundant isotopes. The presence and relative abundance of these ions would need to be confirmed by experimental data.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry and the packing of the molecules in the crystal lattice.

For this compound, a single crystal X-ray diffraction study would reveal the dihedral angle between the thiophene and chlorophenyl rings. This angle is a critical parameter as it influences the extent of π-conjugation between the two aromatic systems, which in turn affects the electronic and optical properties of the molecule. The planarity of the molecule is often a balance between steric hindrance from the ortho-chloro substituent and the energetic favorability of an extended π-system. Studies on substituted biphenyls have shown that the ortho substituents can significantly influence the twist angle between the rings. utah.edulibretexts.org

Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as π-π stacking, C-H···π interactions, and halogen bonding. These interactions govern the solid-state properties of the material, including its melting point, solubility, and charge transport characteristics. While no specific crystal structure for this compound is currently available in open-access databases, data for other substituted thiophenes and biphenyls provide valuable insights into the types of structures that might be expected. nih.govresearchgate.netkayseri.edu.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Monitoring and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic thiophene and chlorophenyl rings. wikipedia.org The position and intensity of these absorption bands are sensitive to the extent of conjugation in the molecule.

The degree of planarity between the two rings, as influenced by the ortho-chloro substituent, will have a significant impact on the UV-Vis spectrum. A more planar conformation would lead to a more extended π-system, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths. youtube.comyoutube.com The solvent polarity can also influence the position of the absorption bands, a phenomenon known as solvatochromism.

UV-Vis spectroscopy is also a powerful tool for monitoring reaction kinetics. By following the change in absorbance at a specific wavelength over time, the rate of a reaction involving this compound can be determined. For example, this technique could be used to study polymerization reactions, degradation processes, or its participation in charge-transfer complex formation. The appearance of new absorption bands or the disappearance of existing ones can provide information about the formation of intermediates and products.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π* | 250 - 350 | Electronic transitions within the conjugated π-system of the thiophene and chlorophenyl rings. |

Note: The exact wavelength of maximum absorption (λmax) will depend on the solvent and the specific conformation of the molecule.

Spectro-Electrochemistry for In-Situ Chemical Change Observation

Spectro-electrochemistry is a powerful hyphenated technique that combines electrochemical methods with spectroscopy to provide in-situ information about the structural and electronic changes that a molecule undergoes during redox processes. researchgate.net For this compound, this technique can be used to study the properties of its radical cations and anions, which are formed upon oxidation and reduction, respectively.

By applying a potential to a solution of this compound in an electrochemical cell placed within a spectrophotometer, it is possible to monitor the changes in the UV-Vis-NIR spectrum as the molecule is oxidized or reduced. The formation of radical ions is typically accompanied by the appearance of new, often intense, absorption bands in the visible or near-infrared region. uni-halle.de The analysis of these spectra provides insights into the electronic structure of the charged species and the extent of delocalization of the unpaired electron.

Combining electrochemistry with Electron Paramagnetic Resonance (EPR) spectroscopy can confirm the formation of radical species and provide information about the distribution of the spin density within the molecule. This can reveal which parts of the molecule are most involved in the redox process. Spectro-electrochemical studies on various thiophene derivatives have been instrumental in understanding their charge storage mechanisms and their potential for use in electrochromic devices and organic electronics. rsc.orgrsc.orgresearchgate.netresearchgate.net The study of this compound using these methods would provide valuable data on its stability and electronic properties in different oxidation states, which is crucial for its application in electronic materials.

Theoretical and Computational Investigations of 2 2 Chlorophenyl Thiophene

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations are essential for determining the optimized geometry and electronic characteristics of 2-(2-chlorophenyl)thiophene at the atomic level. These methods solve approximations of the Schrödinger equation to find the energy and wavefunction of the molecule.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules containing thiophene (B33073). nih.govtandfonline.com DFT methods calculate the electron density of a system to determine its energy. Functionals like B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are widely used for their balance of accuracy and computational cost. nih.gov

For molecules analogous to this compound, DFT calculations are employed to predict a variety of properties:

Optimized Geometries: DFT is used to find the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles. tandfonline.com For substituted thiophene derivatives, calculated bond lengths and angles have been shown to be in close agreement with experimental data obtained from X-ray diffraction. tandfonline.comresearchgate.net

Vibrational Frequencies: These calculations can predict infrared and Raman spectra, which helps in the characterization of the compound. nih.gov

Electronic Properties: DFT is used to determine electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's electronic stability and reactivity. nih.gov

Studies on similar substituted thiophenes show that DFT calculations can effectively model how different substituents influence the molecular and electronic properties of the thiophene ring system. nih.govwhiterose.ac.uk

Table 1: Examples of Properties Calculated Using DFT for Thiophene Derivatives This table is illustrative and based on findings for analogous compounds, not specific experimental values for this compound.

| Property | Typical Information Obtained via DFT | Relevance |

| Optimized Geometry | Bond lengths (Å), Bond angles (°), Dihedral angles (°) | Provides the most stable 3D structure of the molecule. tandfonline.com |

| HOMO-LUMO Energy Gap | The energy difference (eV) between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | The measure of net molecular polarity (Debye). | Influences intermolecular forces and solubility. nih.gov |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify electrophilic and nucleophilic sites within the molecule. nih.gov |

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it systematically accounts for electron exchange, it does not address electron correlation, which is a significant factor in the precise determination of molecular properties.

Historically, HF was a standard for geometry optimizations. However, for many systems, especially those with significant electron delocalization like aromatic rings, DFT methods generally provide more accurate results that are closer to experimental values. HF calculations are often performed as a baseline for more advanced computational methods that build upon the HF result to include electron correlation, such as Møller-Plesset perturbation theory (MP2). nih.govmst.edu In modern computational studies of thiophene derivatives, HF is less commonly used for final property determination but can be a starting point for more sophisticated calculations. researchgate.net

Conformational Analysis and Potential Energy Surfaces of Aryl-Thiophene Rotamers

The bond connecting the phenyl and thiophene rings in this compound acts as a rotational axis. Conformational analysis examines the energy of the molecule as this bond rotates, revealing the most stable arrangements (conformers) and the energy barriers between them. scribd.com This is typically visualized using a potential energy surface (PES), which plots the molecule's potential energy against one or more geometric parameters, such as the torsional angle. researchgate.netrsc.orgyoutube.comrsc.org

The key geometric parameter in the conformational analysis of this compound is the torsional angle (or dihedral angle) defined by the atoms C-C-C-S across the inter-ring bond. This angle describes the degree of twist between the two aromatic rings. proteinstructures.com

Computational studies on analogous bi-aromatic systems, such as 2,2'-bithiophene, involve systematically varying this torsional angle and calculating the energy at each step to map the potential energy surface. nih.govmst.edu This analysis reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states for rotation between conformers. For 2,2'-bithiophene, the rotational barrier is approximately 2 kcal/mol, while for 2-(2-thienyl)furan, it is about 3 kcal/mol. nih.gov The presence of a bulky substituent like chlorine on the phenyl ring is expected to influence this rotational barrier.

For 2-aryl-thiophenes, two principal planar or quasi-planar conformations are of interest, defined by the relative positions of the phenyl substituent and the thiophene sulfur atom. nih.govmst.edu

Anti-planar (or anti-periplanar): This conformation occurs when the torsional angle between the rings is approximately 180°. wikipedia.orgucla.edubyjus.com In this compound, this would place the chlorine atom pointing away from the sulfur atom. For many similar 2,2'-biheterocycles, the anti conformation is the global energy minimum, meaning it is the most stable form. nih.govmst.edu

Syn-planar (or syn-periplanar): This conformation is characterized by a torsional angle of approximately 0°, placing the chlorine atom and the sulfur atom on the same side of the inter-ring bond. ucla.edu The syn conformation is typically a local energy minimum, meaning it is stable but less so than the anti form. nih.govmst.edu

The energy difference between these states is generally small. For example, in 2,2'-bithiophene, the energy difference is only about 0.4 kcal/mol. nih.gov Steric hindrance between the chlorine atom and the sulfur atom in the syn conformation of this compound would likely increase this energy difference compared to unsubstituted analogs.

Table 2: Predicted Conformational States of this compound This table is based on theoretical principles and data from analogous compounds like 2,2'-bithiophene. nih.govmst.edu

| Conformational State | Torsional Angle (τ) | Description | Predicted Relative Stability |

| Anti-planar | ~180° | The chlorine atom and sulfur atom are on opposite sides of the C-C bond. | Global Minimum (Most Stable) |

| Syn-planar | ~0° | The chlorine atom and sulfur atom are on the same side of the C-C bond. | Local Minimum (Less Stable) |

| Transition State | ~90° | The phenyl and thiophene rings are approximately perpendicular. | Rotational Barrier (Unstable) |

Electronic Structure Analysis and Chemical Reactivity Descriptors

Beyond geometry, computational methods provide a detailed picture of the electronic structure, which governs the molecule's reactivity. Analysis of molecular orbitals and reactivity descriptors derived from them helps predict how this compound will behave in chemical reactions.

The electronic structure of thiophene and its derivatives has been extensively studied, revealing how benzo-annulation and substitution affect the molecular orbitals. nih.gov Reactivity descriptors are calculated to quantify this behavior. Common descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is the orbital from which an electron is most easily removed (nucleophilic character), while the LUMO is the orbital that most easily accepts an electron (electrophilic character). The energy of these orbitals and their spatial distribution indicate likely sites for reaction.

Fukui Functions: This descriptor identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netacs.org For instance, studies on other substituted thiophenes have used Fukui functions to pinpoint the most reactive atoms in the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map plots the electrostatic potential onto the electron density surface of the molecule. It visually distinguishes electron-rich regions (red), which are susceptible to electrophilic attack, from electron-poor regions (blue), which are susceptible to nucleophilic attack. tandfonline.com

These analyses provide a theoretical framework for understanding the chemical behavior of this compound, guiding synthetic efforts and explaining its properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and less stable. mdpi.com For thiophene and its derivatives, the HOMO and LUMO are typically delocalized over the entire π-conjugated system. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Predicted Energy (eV) |

| HOMO | ~ -5.5 to -6.0 |

| LUMO | ~ -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 |

Note: These values are estimations based on data from structurally related thiophene derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP surface displays regions of different electrostatic potential, typically color-coded. Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. malayajournal.org

For this compound, the MEP map would be expected to show a region of high electron density (red) around the sulfur atom of the thiophene ring due to its lone pairs of electrons. The chlorine atom on the phenyl ring, being highly electronegative, would also contribute to a region of negative potential. The hydrogen atoms of both the thiophene and phenyl rings would likely exhibit positive potential (blue), making them susceptible to nucleophilic attack. The π-systems of the aromatic rings would show intermediate potential. Such a map provides a clear visual representation of the molecule's reactivity patterns. researchgate.netresearchgate.net

Prediction of Ionization Potential, Electron Affinity, and Electronic Excitation Energies

Ionization Potential (IP) is the minimum energy required to remove an electron from a neutral atom or molecule in its gaseous state. purdue.edu It is a measure of a substance's resistance to oxidation. A lower IP indicates that the molecule can be more easily oxidized. Computationally, the IP can be approximated by the negative of the HOMO energy (-E_HOMO).

Electron Affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. nih.gov A higher EA suggests a greater ability of the molecule to accept an electron and be reduced. The EA can be approximated by the negative of the LUMO energy (-E_LUMO).

For this compound, the presence of the thiophene ring, an electron-rich heterocycle, would suggest a relatively low ionization potential compared to benzene (B151609). researchgate.net However, the electron-withdrawing nature of the chlorophenyl group would tend to increase the ionization potential.

Electronic Excitation Energies correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital, often from the HOMO to the LUMO. This is the energy associated with the absorption of light in the UV-visible region. The lowest excitation energy can be approximated by the HOMO-LUMO gap.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

| Ionization Potential (IP) | ~ 5.5 - 6.0 |

| Electron Affinity (EA) | ~ 1.0 - 1.5 |

| Lowest Excitation Energy | ~ 4.0 - 4.5 |

Note: These values are estimations based on the predicted HOMO and LUMO energies.

Theoretical Studies on Dipole Moments and Polarizability

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's "softness." Molecules with extended π-systems, such as this compound, generally exhibit higher polarizability. Theoretical calculations can provide values for the average polarizability (α) and the individual components of the polarizability tensor.

Table 3: Predicted Dipole Moment and Polarizability of this compound

| Property | Predicted Value |

| Dipole Moment (Debye) | ~ 1.5 - 2.5 |

| Average Polarizability (ų) | ~ 15 - 20 |

Note: These values are estimations based on data for related thiophene derivatives. aip.orgresearchgate.netune.edu.au

Computational Prediction and Validation of Spectroscopic Data

Simulated Vibrational Frequencies (FT-IR, Raman)

Computational methods, particularly DFT, can be used to simulate the vibrational spectra (FT-IR and Raman) of molecules. iosrjournals.org These simulations provide theoretical vibrational frequencies and intensities, which can be compared with experimental data for structural confirmation. The vibrational modes of this compound would include contributions from both the thiophene and the chlorophenyl rings.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the thiophene and phenyl rings are expected in the 1600-1400 cm⁻¹ region. iosrjournals.org

C-S stretching: The C-S stretching modes of the thiophene ring are generally found in the 850-600 cm⁻¹ range. iosrjournals.org

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is expected to appear in the 800-600 cm⁻¹ region.

Ring deformation modes: The in-plane and out-of-plane deformation modes of the thiophene and phenyl rings will appear at lower frequencies.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| C=C stretch (aromatic) | 1600 - 1400 |

| C-S stretch | 850 - 600 |

| C-Cl stretch | 800 - 600 |

Note: These are general ranges and the exact positions would be influenced by the coupling of vibrations.

Calculated Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational chemistry can also predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com These calculations are valuable for assigning experimental spectra and confirming the molecular structure. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

For this compound, the following predictions can be made:

¹H NMR: The protons on the thiophene ring are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. chemicalbook.comresearchgate.net The protons on the chlorophenyl ring will also appear in this region, with their specific shifts influenced by the position of the chlorine atom and the thiophene substituent. The coupling patterns between adjacent protons would provide further structural information.

¹³C NMR: The carbon atoms of both the thiophene and phenyl rings will have distinct chemical shifts in the aromatic region (typically 120-140 ppm). The carbon atom attached to the sulfur (C2 and C5 of thiophene) and the carbon attached to the chlorine will have their shifts significantly influenced by these heteroatoms.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) |

| Thiophene Protons | 7.0 - 8.0 |

| Phenyl Protons | 7.2 - 7.6 |

| Thiophene Carbons | 120 - 140 |

| Phenyl Carbons | 125 - 145 |

Note: These are approximate ranges and the actual values can be influenced by solvent and other experimental conditions. pdx.edu

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a robust and widely used quantum chemical method for calculating the electronic absorption spectra of molecules. nih.govrsc.org It determines the excitation energies required to move an electron from its ground state to various excited states, which correspond to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum. researchgate.netmdpi.com For aromatic compounds like this compound, the absorption spectra are typically dominated by π → π* transitions.

Theoretical investigations on related styryl compounds and tetrahydroquinolines demonstrate that TD-DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), can reliably predict maximum absorption wavelengths (λmax). nih.govrsc.org The accuracy of these predictions can be influenced by the choice of functional, the basis set, and the modeling of solvent effects, often accomplished using models like the Polarizable Continuum Model (PCM). nih.govmdpi.com

| Computational Method | Typical Application | Key Outputs for this compound |

|---|---|---|

| TD-DFT (e.g., B3LYP/6-311+G(d,p)) | Calculation of electronic excited states. nih.gov | Excitation energies, oscillator strengths, λmax. |

| PCM (Polarizable Continuum Model) | Simulation of solvent effects. mdpi.com | Solvatochromic shifts in λmax. |

| Molecular Orbital (MO) Analysis | Identification of orbitals in transitions. rsc.org | Assignment of transitions (e.g., HOMO→LUMO, π→π*). |

Intermolecular Interactions and Non-Covalent Bonding in Crystalline and Solution States

The supramolecular architecture of this compound in the solid state is directed by a variety of non-covalent interactions. rsc.org These interactions, though individually weak, collectively determine the crystal packing and can influence the material's physical properties. Thiophene-based compounds are known to engage in a range of interactions, including hydrogen bonding, π-π stacking, and chalcogen bonding, which can be enhanced by the presence of functional groups. rsc.org The chlorine and sulfur atoms in this compound play a crucial role in directing these intermolecular contacts.

Bader's Quantum Theory of Atoms-in-Molecules (QTAIM) for Interaction Analysis

Bader's Quantum Theory of Atoms-in-Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density distribution in a molecule, allowing for the characterization of chemical bonds and non-covalent interactions. nih.gov By analyzing the topology of the electron density (ρ(r)), QTAIM can identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs provide quantitative information about the nature and strength of the interaction. nih.govnih.gov

Key QTAIM parameters include:

Electron Density (ρ(r)) : Its value at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions, ∇²ρ(r) > 0). nih.gov

Total Energy Density (H(r)) : The sign of H(r) can also help characterize the interaction, with H(r) < 0 indicating some covalent character.

In systems with thiophene and halogens, QTAIM has been used to study weak hydrogen bonds and chalcogen bonds, confirming them as closed-shell interactions. nih.govbohrium.com For this compound, QTAIM would be instrumental in identifying and quantifying the various C-H···Cl, C-H···π, and S···Cl interactions that stabilize the crystal lattice.

| QTAIM Parameter at BCP | Interpretation for Non-Covalent Interactions | Reference |

|---|---|---|

| ∇²ρ(r) > 0 | Indicates a closed-shell interaction (e.g., hydrogen or chalcogen bond). | nih.gov |

| H(r) > 0 | Characteristic of purely closed-shell or van der Waals interactions. | rsc.org |

| -G(r)/V(r) < 1 | Indicates a non-covalent (closed-shell) interaction. G(r) is kinetic and V(r) is potential energy density. | rsc.org |

Characterization of Weak Hydrogen, Chalcogen, and Unorthodox Nonbonded Motifs

The crystal structure of this compound is expected to be stabilized by a cooperative network of weak interactions. Analysis of related structures provides a template for the motifs likely to be present.

Weak Hydrogen Bonds : In similar chlorinated aromatic compounds, weak C−H···O and C−H···π interactions are common. nih.govresearchgate.net For this compound, intramolecular C-H···S and C-H···Cl hydrogen bonds may occur, influencing the molecule's conformation. Intermolecularly, C-H···Cl and C-H···π(thiophene) hydrogen bonds are anticipated to be significant in the crystal packing, linking molecules into chains or layers. nih.govnih.gov

Chalcogen Bonds : A key interaction expected in this molecule is the chalcogen bond, specifically of the C–S···Cl type. nih.gov This interaction involves the electrophilic region (σ-hole) on the sulfur atom of the thiophene ring and the nucleophilic chlorine atom of a neighboring molecule. Studies on analogous compounds have identified S···Cl contacts as a significant contributor to crystal packing, with interaction energies calculated to be substantial. nih.govacs.org For example, in a related triazole derivative, a C–S···Cl chalcogen bond was found to stabilize a molecular dimer with an interaction energy of -7.8 kcal mol⁻¹. nih.gov The origin of the chalcogen bond is understood as a donor-acceptor electron delocalization. bohrium.com

| Interaction Type | Description | Example from Analogous Systems | Reference |

|---|---|---|---|

| Weak Hydrogen Bond | C-H donor interacting with a π-system or a halogen acceptor. | C-H···π interaction with Etot of -14.3 kcal mol⁻¹ in a thiophene derivative. | nih.gov |

| Chalcogen Bond | Interaction between an electrophilic region on a chalcogen atom (S) and a nucleophile (Cl). | C–S···Cl bond stabilizing a dimer with Etot of -7.8 kcal mol⁻¹. | nih.gov |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Observed in 1-(4-chlorophenyl)propan-1-one, contributing to supramolecular structure. | researchgate.net |

| Unorthodox S···C(π) | Interaction between the sulfur atom and the carbon of a π-system. | Contributes 2.6% to the total Hirshfeld surface area in a related compound. | acs.org |

Applications of 2 2 Chlorophenyl Thiophene in Advanced Materials Science Research

The unique molecular architecture of 2-(2-chlorophenyl)thiophene, which combines a sulfur-containing heterocyclic aromatic ring with a halogen-substituted phenyl group, makes it a valuable building block in the field of materials science. Its distinct electronic and structural characteristics are being harnessed to create a new generation of functional materials with tailored properties for various advanced applications.

Catalysis and Asymmetric Synthesis Involving 2 2 Chlorophenyl Thiophene Derivatives

Chiral Catalysis in Organic Transformations and Asymmetric Synthesis

Chiral catalysis is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The development of new chiral catalysts and asymmetric methodologies is a continuous effort, and heterocyclic compounds like 2-(2-chlorophenyl)thiophene can serve as precursors to valuable chiral ligands and catalysts.

Utilization of Thiolane-Derived Ketones in Enantioselective Epoxidation Reactions

Thiolane (tetrahydrothiophene) structures are featured in various chiral ligands and organocatalysts. The synthesis of enantiopure thiolane derivatives is a key step in accessing these valuable molecules. While direct utilization of a ketone derived from this compound for enantioselective epoxidation is not extensively documented, the principles of asymmetric epoxidation of ketones, including those bearing a chlorophenyl group, are well-established.

The Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone or aldehyde to form an epoxide, can be rendered asymmetric through the use of chiral catalysts. For instance, the catalytic asymmetric epoxidation of various ketones using dimethyloxosulfonium methylide has been achieved with a heterobimetallic La-Li₃-BINOL complex. nih.gov This method has proven effective for a range of methyl ketones, affording 2,2-disubstituted terminal epoxides in high yields and enantioselectivities. nih.govmdpi.com

A notable example relevant to the 2-chlorophenyl motif is the synthesis of (2S)-2-(2-chlorophenyl)-2-methyloxirane from the corresponding ketone. mdpi.com The reaction conditions for such transformations are typically mild, proceeding at room temperature in the presence of an appropriate chiral catalyst system.

| Ketone Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Chloroacetophenone | La-Li₃-BINOL complex, Ar₃P=O | (2S)-2-(2-Chlorophenyl)-2-methyloxirane | High | High |

| Various Alkyl Methyl Ketones | La-Li₃-BINOL complex, Ar₃P=O | Corresponding 2,2-disubstituted epoxides | 88->99 | 91-97 |

This table presents representative data for catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. nih.govmdpi.com

Furthermore, chiral β-sulfanyl ketones can be synthesized via enantioselective sulfa-Michael additions, a reaction catalyzed by bifunctional organocatalysts, such as those derived from cinchona alkaloids. nih.gov This demonstrates a pathway to chiral sulfur-containing ketones, a class of compounds to which thiolane-derived ketones belong.

Transition Metal Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formations

Transition metal catalysis is an indispensable tool for constructing complex molecular architectures. Derivatives of this compound are excellent substrates for a variety of transition metal-catalyzed reactions, including cycloadditions and cross-coupling reactions, which allow for the extension and functionalization of the thiophene (B33073) core.

Ruthenium-Catalyzed Cycloadditions for Fused Thiophenes

Ruthenium complexes are effective catalysts for various cycloaddition reactions, enabling the construction of polycyclic and heterocyclic systems. nih.gov A significant application in thiophene chemistry is the [2+2+1] cycloaddition of diynes with a sulfur source to generate fused thiophene rings. sci-hub.stresearchgate.net

This methodology allows for the synthesis of diverse fused thiophenes from readily available diynes. The reaction is typically catalyzed by a cationic ruthenium complex, such as that generated from [Cp*RuCl(cod)], and employs a thiocarbonyl compound as the sulfur atom donor. sci-hub.st A plausible mechanism involves the initial formation of a ruthenacycle from the diyne and the ruthenium catalyst, followed by a sulfur atom transfer and subsequent cyclization to form the thiophene ring. sci-hub.st

| Diyne Substrate | Sulfur Source | Ruthenium Catalyst | Product | Yield (%) |

| 1,2-Bis(phenylethynyl)benzene | N-(p-chlorophenyl)methylbenzoxazole-2-thione | [CpRuCl(cod)] / AgOTf | 1,3-Diphenyl-4H-cyclopenta[c]thiophene | 85 |

| Dipropargyl Ether | N-(p-chlorophenyl)methylbenzoxazole-2-thione | [CpRuCl(cod)] / AgOTf | Dihydrothieno[3,4-c]furan | 76 |

| N-Tosyl-dipropargylamine | N-(p-chlorophenyl)methylbenzoxazole-2-thione | [Cp*RuCl(cod)] / AgOTf | N-Tosyl-dihydrothieno[3,4-c]pyrrole | 91 |

This table showcases the versatility of ruthenium-catalyzed [2+2+1] cycloaddition for the synthesis of fused thiophenes. sci-hub.st

Palladium-Catalyzed C-C Coupling and Direct Arylations

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. For aryl halides like this compound, the Suzuki-Miyaura coupling is a highly effective method for introducing new aryl or vinyl substituents. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl halide with an organoboron reagent. youtube.comyoutube.com

Direct C-H arylation is an increasingly popular alternative that avoids the pre-functionalization of one of the coupling partners. nih.gov In the context of this compound, the C-H bonds on the thiophene ring, particularly at the C5 position, can be directly coupled with aryl halides. These reactions are also catalyzed by palladium complexes, often in the presence of a ligand and a base or an oxidant. nih.gov

| Thiophene Substrate | Coupling Partner | Catalyst System | Reaction Type | Product | Yield (%) |

| 2-Bromothiophene (B119243) | 4-Nitrophenylboronic acid | Pd(OAc)₂ / Ligand | Suzuki-Miyaura | 2-(4-Nitrophenyl)thiophene | High |

| Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂ / Ag₂O | Direct Arylation | 2-Phenylbenzo[b]thiophene 1,1-dioxide | 85 |

| 2-(Trimethylsilyl)thiophene | 4-Bromobenzonitrile | Pd(OAc)₂ / dppb | Direct Arylation | 4-(5-(Trimethylsilyl)thiophen-2-yl)benzonitrile | 79 |

This table provides examples of palladium-catalyzed C-C bond forming reactions on thiophene substrates. youtube.comnih.govrsc.org

Copper-Promoted Cyclizations of S-Containing Alkyne Derivatives

Copper-catalyzed reactions offer a complementary approach for the synthesis of thiophene derivatives. One powerful method is the cyclization of sulfur-containing alkyne precursors. mdpi.com These reactions can proceed through various mechanisms, often involving the activation of the alkyne by a copper(I) salt. nih.gov

A notable example is the copper(I)-catalyzed tandem addition/cycloisomerization of 1-phenylsulfonylalkylidenethiiranes with terminal alkynes. This reaction provides a convergent route to highly substituted thiophenes. nih.gov The process is believed to proceed through the formation of an alkynylcopper intermediate, which then participates in a sequence of addition and cycloisomerization steps to construct the thiophene ring. mdpi.com

| Alkyne Substrate | Sulfur-Containing Partner | Catalyst System | Product | Yield (%) |

| Phenylacetylene | 1-Phenylsulfonyl-2-ethylidenethiirane | CuCl / DBU | 2-(1-Phenylsulfonylethyl)-5-phenylthiophene | 85 |

| 1-Hexyne | 1-Phenylsulfonyl-2-propylidenethiirane | CuCl / DBU | 2-(1-Phenylsulfonylpropyl)-5-butylthiophene | 82 |

| (Trimethylsilyl)acetylene | 1-Phenylsulfonyl-2-ethylidenethiirane | CuCl / DBU | 2-(1-Phenylsulfonylethyl)-5-(trimethylsilyl)thiophene | 78 |

This table illustrates the copper-catalyzed synthesis of substituted thiophenes from alkyne and thiirane (B1199164) derivatives. mdpi.comnih.gov

Supramolecular Chemistry and Self Assembly of 2 2 Chlorophenyl Thiophene Systems

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the components are non-covalent. Thiophene-based compounds, including 2-(2-chlorophenyl)thiophene, are of significant interest in this area due to their unique electronic characteristics and their capacity to form ordered structures through self-assembly. rsc.orgscispace.com These self-assembled architectures are governed by a variety of weak intermolecular forces, leading to materials with tunable properties for applications in organic electronics, sensing, and catalysis. rsc.orgscispace.com

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the discovery and design of novel molecules. researchgate.net For derivatives of 2-(2-chlorophenyl)thiophene, these computational tools offer a pathway to accelerated development and optimized properties.

These computational methods also aid in "in silico" drug design, allowing for the virtual screening of extensive chemical libraries to identify molecules with high binding affinity to specific biological targets. nih.govfrontiersin.org This rational design process, guided by predictive algorithms, enables the synthesis of thiophene (B33073) derivatives with enhanced efficacy and reduced off-target effects. nih.gov The ability of machine learning to learn from reaction data also facilitates the prediction of reaction outcomes and the optimization of synthetic routes, further streamlining the discovery process. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the thiophene ring, characterized by its susceptibility to electrophilic substitution, provides a rich playground for chemical exploration. nih.gov Researchers are actively investigating novel reactivity patterns of this compound to forge previously inaccessible molecular architectures.

Transition metal-catalyzed cross-coupling reactions have been instrumental in the synthesis of biaryl compounds, and their application to this compound continues to be a major area of focus. organic-chemistry.orgnumberanalytics.com These methods allow for the precise and efficient formation of carbon-carbon bonds, enabling the construction of complex molecules with diverse functionalities. nih.gov Beyond established methods, the scientific community is exploring unprecedented transformations, such as C-H activation, which allows for the direct functionalization of the thiophene and phenyl rings without the need for pre-functionalized starting materials. nih.gov This atom-economical approach opens up new avenues for creating libraries of this compound derivatives.

Furthermore, the study of how this compound and its derivatives interact with transition metal complexes is revealing new patterns of coordination and reactivity. researchgate.netnih.gov These investigations could lead to the development of novel catalytic cycles and the discovery of unexpected reaction pathways, expanding the synthetic chemist's toolkit. The exploration of reactions under unconventional conditions, such as electrochemical synthesis, is also gaining traction as a greener and more efficient way to achieve desired transformations. mdpi.com